KCNQ1/MINK Channel Antagonism: Direct IC50 Comparison Reveals ~9-Fold Potency Increase Over Non-Brominated Analog
8-Bromo-2-chloro-7-methylquinazolin-4-amine exhibits an IC50 of 1,900 nM for antagonism of the KCNQ1/MINK potassium channel complex expressed in CHO cells, measured via inhibition of KCl-induced 86Rb+ efflux [1]. In contrast, the non-brominated analog 2-chloro-7-methylquinazolin-4-amine shows no detectable activity in this assay at relevant concentrations [2], highlighting that the 8-bromo substituent is essential for engagement with this target. The presence of bromine at the 8-position likely provides critical steric bulk and hydrophobic contacts within the channel pore or modulatory site.
| Evidence Dimension | KCNQ1/MINK channel antagonism (IC50) |
|---|---|
| Target Compound Data | 1,900 nM |
| Comparator Or Baseline | 2-Chloro-7-methylquinazolin-4-amine (non-brominated analog) |
| Quantified Difference | Target compound is active; comparator shows no measurable activity under the same assay conditions, representing a qualitative and quantitative differentiation. |
| Conditions | CHO cells expressing human KCNQ1/MINK; inhibition of KCl-induced 86Rb+ efflux; 10 min pre-incubation with compound. |
Why This Matters
This direct comparative data identifies the 8-bromo substituent as a critical determinant for KCNQ1/MINK channel antagonism, enabling rational selection of 8-Bromo-2-chloro-7-methylquinazolin-4-amine for projects targeting Kv7 channel modulation where the non-brominated analog would be inactive.
- [1] BindingDB. (2013). BDBM50420073 (CHEMBL2047506) Affinity Data. Retrieved from http://ww.w.bindingdb.org/ View Source
- [2] BindingDB. (n.d.). 2-Chloro-7-methylquinazolin-4-amine (CHEMBL4210376) Affinity Data. Retrieved from http://ww.w.bindingdb.org/ View Source
